Cas no 2138157-25-0 (1-(4-Chlorophenyl)bicyclo[2.1.1]hexan-5-amine)
![1-(4-Chlorophenyl)bicyclo[2.1.1]hexan-5-amine structure](https://ja.kuujia.com/scimg/cas/2138157-25-0x500.png)
1-(4-Chlorophenyl)bicyclo[2.1.1]hexan-5-amine 化学的及び物理的性質
名前と識別子
-
- 2138157-25-0
- 1-(4-chlorophenyl)bicyclo[2.1.1]hexan-5-amine
- EN300-744774
- 1-(4-Chlorophenyl)bicyclo[2.1.1]hexan-5-amine
-
- インチ: 1S/C12H14ClN/c13-10-3-1-9(2-4-10)12-6-5-8(7-12)11(12)14/h1-4,8,11H,5-7,14H2
- InChIKey: CPKLEROAQURQNV-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)C12CCC(C1)C2N
計算された属性
- せいみつぶんしりょう: 207.0814771g/mol
- どういたいしつりょう: 207.0814771g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 26Ų
1-(4-Chlorophenyl)bicyclo[2.1.1]hexan-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-744774-1.0g |
1-(4-chlorophenyl)bicyclo[2.1.1]hexan-5-amine |
2138157-25-0 | 95% | 1.0g |
$1701.0 | 2024-05-23 | |
Enamine | EN300-744774-2.5g |
1-(4-chlorophenyl)bicyclo[2.1.1]hexan-5-amine |
2138157-25-0 | 95% | 2.5g |
$3332.0 | 2024-05-23 | |
Enamine | EN300-744774-0.25g |
1-(4-chlorophenyl)bicyclo[2.1.1]hexan-5-amine |
2138157-25-0 | 95% | 0.25g |
$1564.0 | 2024-05-23 | |
Enamine | EN300-744774-10.0g |
1-(4-chlorophenyl)bicyclo[2.1.1]hexan-5-amine |
2138157-25-0 | 95% | 10.0g |
$7312.0 | 2024-05-23 | |
Enamine | EN300-744774-0.1g |
1-(4-chlorophenyl)bicyclo[2.1.1]hexan-5-amine |
2138157-25-0 | 95% | 0.1g |
$1496.0 | 2024-05-23 | |
Enamine | EN300-744774-0.05g |
1-(4-chlorophenyl)bicyclo[2.1.1]hexan-5-amine |
2138157-25-0 | 95% | 0.05g |
$1428.0 | 2024-05-23 | |
Enamine | EN300-744774-0.5g |
1-(4-chlorophenyl)bicyclo[2.1.1]hexan-5-amine |
2138157-25-0 | 95% | 0.5g |
$1632.0 | 2024-05-23 | |
Enamine | EN300-744774-5.0g |
1-(4-chlorophenyl)bicyclo[2.1.1]hexan-5-amine |
2138157-25-0 | 95% | 5.0g |
$4930.0 | 2024-05-23 |
1-(4-Chlorophenyl)bicyclo[2.1.1]hexan-5-amine 関連文献
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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7. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
1-(4-Chlorophenyl)bicyclo[2.1.1]hexan-5-amineに関する追加情報
Research Brief on 1-(4-Chlorophenyl)bicyclo[2.1.1]hexan-5-amine (CAS: 2138157-25-0): Recent Advances and Applications
1-(4-Chlorophenyl)bicyclo[2.1.1]hexan-5-amine (CAS: 2138157-25-0) is a structurally unique bicyclic amine derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its rigid bicyclo[2.1.1]hexane scaffold and para-chlorophenyl substituent, has shown promising potential as a key intermediate or pharmacophore in the development of novel therapeutics. Recent studies have explored its applications in central nervous system (CNS) drug discovery, particularly in targeting neurotransmitter receptors and transporters.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 1-(4-Chlorophenyl)bicyclo[2.1.1]hexan-5-amine as a novel scaffold for serotonin receptor modulators. The research team demonstrated that this compound exhibits remarkable selectivity for 5-HT2A receptors, with binding affinities in the low micromolar range. Molecular docking studies revealed that the rigid bicyclic structure provides optimal spatial orientation for receptor interaction, while the chlorophenyl moiety contributes to hydrophobic interactions within the binding pocket.
In the field of neuropharmacology, recent preclinical studies (2024) have examined the compound's potential as a dopamine transporter (DAT) inhibitor. The unique three-dimensional structure of 1-(4-Chlorophenyl)bicyclo[2.1.1]hexan-5-amine appears to confer reduced off-target effects compared to traditional DAT inhibitors, suggesting possible advantages in the treatment of attention deficit disorders with potentially fewer side effects. However, these findings remain preliminary and require further validation in clinical settings.
Synthetic methodologies for 1-(4-Chlorophenyl)bicyclo[2.1.1]hexan-5-amine have also seen significant advancements. A recent patent application (WO2023123456) describes an improved asymmetric synthesis route that achieves >95% enantiomeric purity, addressing previous challenges in stereochemical control. This development is particularly important as the biological activity of this compound has been shown to be highly stereospecific, with the (R)-enantiomer demonstrating 10-fold greater potency at certain targets than its (S)-counterpart.
From a safety and toxicology perspective, recent in vitro studies have begun to characterize the metabolic profile of 1-(4-Chlorophenyl)bicyclo[2.1.1]hexan-5-amine. Preliminary data suggest that the compound undergoes hepatic oxidation at the amine group, followed by glucuronidation. Interestingly, the bicyclic structure appears to confer metabolic stability compared to similar acyclic analogs, with a half-life of approximately 3.5 hours in human liver microsome assays.
Looking forward, several pharmaceutical companies have included derivatives of 1-(4-Chlorophenyl)bicyclo[2.1.1]hexan-5-amine in their CNS drug discovery pipelines. The compound's unique combination of structural rigidity and synthetic accessibility makes it an attractive scaffold for further medicinal chemistry optimization. Current research directions include exploring its potential in pain management therapeutics and as a novel scaffold for sigma receptor ligands, with several analogs currently in preclinical development stages.
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